Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate
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Overview
Description
“Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also features a benzoyl group (a benzene ring attached to a carbonyl group), an amino group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center at the 2-position of the pyrrolidine ring . The presence of these functional groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the polar carboxylate ester and amino groups would likely make it somewhat soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-8-6-11(7-9-12)15(20)18-10-4-5-13(18)16(21)22-2/h3,6-9,13H,1,4-5,10H2,2H3,(H,17,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOKZFBTVHKMV-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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